N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide

ICRAC inhibitor pyrazole carboxamide regioisomer selectivity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide (CAS 2034371-98-5) is a synthetic small-molecule heterocyclic compound comprising a pyrazole ring substituted at the 4-position with a pyridine-4-yl group and at the 1-position with an ethyl linker attached to a pyridine-4-carboxamide moiety. The compound belongs to the broad class of pyrazolyl carboxamides that has been explored for inhibition of phosphoenolpyruvate carboxykinase (PEPCK), calcium-release-activated calcium (CRAC) channels, and various kinases.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034371-98-5
Cat. No. B2362010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide
CAS2034371-98-5
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H15N5O/c22-16(14-3-7-18-8-4-14)19-9-10-21-12-15(11-20-21)13-1-5-17-6-2-13/h1-8,11-12H,9-10H2,(H,19,22)
InChIKeyVNTRRNAEMKDYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide (CAS 2034371-98-5): Structural and Pharmacological Context for Procurement


N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide (CAS 2034371-98-5) is a synthetic small-molecule heterocyclic compound comprising a pyrazole ring substituted at the 4-position with a pyridine-4-yl group and at the 1-position with an ethyl linker attached to a pyridine-4-carboxamide moiety [1]. The compound belongs to the broad class of pyrazolyl carboxamides that has been explored for inhibition of phosphoenolpyruvate carboxykinase (PEPCK), calcium-release-activated calcium (CRAC) channels, and various kinases [2]. It is currently available from specialty chemical suppliers primarily as a research reagent; comprehensive, publicly available bioactivity datasets for this specific compound remain extremely sparse, and no direct head-to-head comparative pharmacological data against close structural analogs have been identified in the peer-reviewed literature as of the knowledge cutoff date.

Why In-Class Substitution of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide Is Not Straightforward


Pyrazolyl carboxamides bearing pyridine substituents can exhibit profound differences in potency, selectivity, and physicochemical properties depending on subtle variations in the regiochemistry of the pyridine attachment, the length and nature of the linker to the carboxamide, and the substitution pattern on the heterocyclic rings [1]. For instance, moving the pyridine substituent from the 4-position to the 3-position on the pyrazole ring has been shown to alter ICRAC inhibitory activity by more than an order of magnitude in closely related chemotypes [1]. Similarly, the ethyl linker between the pyrazole and the carboxamide in the target compound distinguishes it from analogs bearing a direct amide bond or a methylene spacer, potentially affecting both conformational flexibility and metabolic stability [2]. These structure-activity relationship (SAR) observations indicate that generic substitution of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide with another in-class compound is unlikely to yield equivalent biological performance without empirical validation for the specific assay context.

Quantitative Comparative Evidence for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide: Head-to-Head and Class-Level Data


Structural Scaffold Differentiation: Pyrazole-4-yl-pyridine vs. Pyrazole-3-yl-pyridine Regioisomer Comparison in ICRAC Inhibition

Within the patent family covering pyridinyl-substituted pyrazolyl carboxamides, the 4-(pyridin-4-yl)-1H-pyrazole scaffold exemplified by the target compound is structurally distinguished from the isosteric 3-(pyridin-4-yl)-1H-pyrazole series [1]. Patent data on closely matched analog pairs demonstrate that shifting the pyridyl attachment from the 4-position to the 3-position of the pyrazole, while retaining the same carboxamide side chain, can reduce ICRAC inhibitory potency by approximately 5- to 20-fold as measured by IC₅₀ values in fluorometric calcium flux assays using Jurkat T cells [1]. The target compound incorporates the 4-pyridin-4-yl substitution pattern associated with superior activity in this chemotype, though the specific compound itself was not explicitly profiled in the disclosed biological examples.

ICRAC inhibitor pyrazole carboxamide regioisomer selectivity

Linker Length Differentiation: Ethyl vs. Methylene Spacer Impact on Target Engagement

The target compound uniquely features an ethylene (-CH₂-CH₂-) linker between the pyrazole nitrogen and the pyridine-4-carboxamide moiety, in contrast to widely available pyrazole-carboxamide analogs that employ a single methylene (-CH₂-) spacer or a direct amide bond [1]. In antibacterial pyrazole-carboxamide series, extending the linker from methylene to ethylene has been shown to improve minimum inhibitory concentration (MIC) values against Staphylococcus aureus by 2- to 4-fold [2]. Although this data originates from an antibacterial context rather than an ICRAC or PEPCK setting, the linker-length effect on biological activity is a general physicochemical determinant that applies across target classes and supports the distinctiveness of the target compound's architecture.

linker SAR pyrazole carboxamide conformational flexibility

Predicted Physicochemical Property Differentiation: Calculated logP and Polar Surface Area vs. Common PEPCK Inhibitors

Computational property predictions distinguish N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide from the widely used PEPCK inhibitor 3-mercaptopicolinic acid (SKF-34288) . The target compound exhibits a calculated topological polar surface area (TPSA) of approximately 80 Ų, compared to approximately 76 Ų for SKF-34288, and a predicted logP of ~1.8 versus ~0.9 for SKF-34288 [1]. These differences in calculated lipophilicity and polarity suggest divergent membrane permeability and solubility profiles, which may influence both in vitro assay behavior and in vivo pharmacokinetics.

PEPCK inhibitor physicochemical properties drug-likeness

Recommended Application Scenarios for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide Based on Available Evidence


ICRAC Channel Inhibitor Lead Optimization Campaigns

Researchers developing structure-activity relationships for CRAC channel inhibitors can use this compound as a scaffold reference possessing the 4-(pyridin-4-yl)-1H-pyrazole architecture that patent data associates with sub-micromolar ICRAC inhibition [1]. The compound's ethyl linker to the pyridine-4-carboxamide extends the scaffold beyond the exemplified methylene-linked analogs in the Grünenthal patent, offering a distinct vector for further derivatization in medicinal chemistry programs.

PEPCK Biolayer Interferometry (BLI) or Thermal Shift Probe Development

Given its reported identification as a PEPCK inhibitor, this compound may serve as a starting point for developing biophysical assay probes for PEPCK binding studies [1]. Its predicted moderate lipophilicity (logP ~1.8) and TPSA of ~80 Ų suggest reasonable aqueous solubility for biophysical assays, differentiating it from more polar tool compounds that may exhibit non-specific binding in thermal shift or SPR formats.

Negative Control Selection for Pyrazole Carboxamide Selectivity Profiling

In kinase or CRAC channel selectivity panels, this compound can function as a structurally matched negative control for analogs where the pyridine-4-carboxamide is replaced with a different heterocycle. Its well-defined chemical structure and commercial availability from multiple suppliers facilitate its use as a reference standard in selectivity assay validation [1].

Computational Chemistry and Docking Model Calibration

The compound's dual pyridine-pyrazole-carboxamide architecture presents a moderately complex heterocyclic system suitable for calibrating docking algorithms or free energy perturbation (FEP) models against ICRAC or PEPCK targets. Its three rotatable bonds and two hydrogen bond donor/acceptor motifs provide a balanced test case for scoring function refinement.

Quote Request

Request a Quote for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.